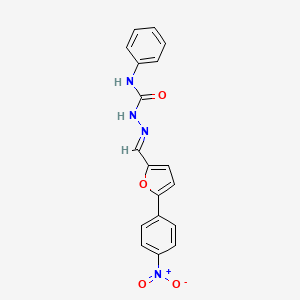

N-(2-furylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine is a compound of interest due to its structural complexity and potential chemical and biological activities. The compound incorporates elements such as a furylmethylene group, a naphthylmethyl substituent, and a piperazinamine core, which could contribute to a range of chemical behaviors and interactions.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic aromatic substitution reactions or the reaction of naphthylacetic acid and 4-piperidone monohydrate hydrochloride through reduction, substitution, condensation, and hydrolysis reactions. Microwave-assisted synthesis has been utilized for the rapid generation of related structures, indicating a potential approach for synthesizing N-(2-furylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine efficiently (Williams et al., 2010).

Molecular Structure Analysis

Structural studies of analogous compounds have revealed details about their molecular configurations, such as hydrogen bond locations and π-electron delocalization effects. For example, proton transfer and hydrogen bonding play significant roles in determining the molecular structure and stability of similar compounds (Inabe et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include carbonylation reactions at C−H bonds in piperazine rings, influenced by substituents' electronic nature. The reactivity of these compounds can vary significantly based on the substitution pattern, indicating a complex interplay between different functional groups (Ishii et al., 1997).

Scientific Research Applications

Proton Transfer and Structural Studies

Compounds similar to N-(2-furylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine, such as N-(2-hydroxy-1-naphthylmethylene)aniline-type compounds, have been studied for their proton transfer properties in crystalline states. These studies reveal insights into the π-electron delocalization effect and the stabilization of proton-transferred forms, highlighting their potential in the field of material science and molecular electronics (Inabe et al., 1994).

Heterocyclic Synthesis

Research on derivatives closely related to N-(2-furylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine demonstrates their utility in synthesizing heterocyclic compounds. These compounds serve as precursors for developing various nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives, indicating their potential applications in pharmaceutical chemistry and drug development (Hussein et al., 2009).

Enhancement of Nerve Growth Factor-induced Neurite Outgrowth

A study on a compound structurally similar to N-(2-furylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine, specifically 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide, explores its ability to enhance nerve growth factor (NGF)-induced neurite outgrowth. This research opens avenues for developing new therapeutic agents for neurodegenerative diseases and nerve injury treatments (Williams et al., 2010).

Polyurethane and Polymer Research

The synthesis and characterization of polyurethane analogs of polyethylene terephthalate, involving piperazine-type compounds, have been explored. These studies contribute to advancements in polymer science, offering insights into the properties and applications of new polymeric materials (Wittbecker et al., 1965).

Telomere Targeting Agents in Cancer Therapy

Research on naphthalene diimide derivatives, incorporating piperazine groups, highlights their role as potent stabilizers of human telomeric and gene promoter DNA quadruplexes. These compounds show significant potential as telomere targeting agents in cancer therapy, particularly for pancreatic cancer cells (Micco et al., 2013).

properties

IUPAC Name |

(E)-1-(furan-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-2-9-20-17(5-1)6-3-7-18(20)16-22-10-12-23(13-11-22)21-15-19-8-4-14-24-19/h1-9,14-15H,10-13,16H2/b21-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOZWMLATLVAIH-RCCKNPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-4-(2-methylphenyl)-1-[(2-oxopiperidin-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5524296.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5524302.png)

![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)

![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5524326.png)

![5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5524334.png)

![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)

![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)

![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

![2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)

![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)